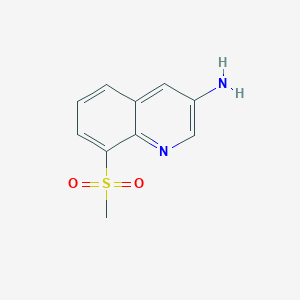

8-(Methylsulfonyl)quinolin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Methylsulfonyl)quinolin-3-amine is a nitrogen-based heterocyclic aromatic compound . It is a valuable scaffold in organic synthesis and is considered a privileged structure in drug discovery programs due to its broad spectrum of bio-responses .

Synthesis Analysis

The synthesis of quinolin-8-amines, which includes 8-(Methylsulfonyl)quinolin-3-amine, can be achieved from N-propargyl aniline derivatives employing tin and indium chlorides . This involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

The molecular structure of 8-(Methylsulfonyl)quinolin-3-amine consists of a quinoline core with a methylsulfonyl group attached at the 8th position and an amine group at the 3rd position .Chemical Reactions Analysis

Quinolin-8-amines, including 8-(Methylsulfonyl)quinolin-3-amine, undergo various chemical reactions. For instance, they can be synthesized from α,β-unsaturated aldehydes and substituted anilines via Skraup and Doebner–Miller reactions .Physical And Chemical Properties Analysis

8-(Methylsulfonyl)quinolin-3-amine has a molecular formula of C10H10N2O2S . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Applications De Recherche Scientifique

Anticancer Activity

Quinoline derivatives, including 8-(Methylsulfonyl)quinolin-3-amine, have shown promise as potential anticancer agents. Their ability to interfere with cancer cell growth, induce apoptosis, and inhibit specific signaling pathways makes them valuable candidates for further investigation .

Antioxidant Properties

These compounds exhibit antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a role in maintaining overall health and may contribute to disease prevention .

Anti-Inflammatory Effects

Quinoline-based molecules, including 8-(Methylsulfonyl)quinolin-3-amine, have demonstrated anti-inflammatory properties. They can modulate inflammatory pathways and reduce inflammation, making them relevant for conditions such as arthritis and autoimmune diseases .

Antimalarial Potential

Quinoline derivatives have been investigated as antimalarial agents due to their ability to target Plasmodium parasites. 8-(Methylsulfonyl)quinolin-3-amine may contribute to the development of novel antimalarial drugs .

Anti-SARS-CoV-2 Activity

Given the ongoing pandemic, researchers are exploring compounds that inhibit SARS-CoV-2. Quinoline derivatives, including 8-(Methylsulfonyl)quinolin-3-amine, could potentially interfere with viral replication or entry .

Antituberculosis Properties

Quinoline scaffolds have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Investigating 8-(Methylsulfonyl)quinolin-3-amine in this context may lead to new antitubercular drugs .

Cardiovascular Applications

Some quinoline derivatives exhibit cardiovascular effects, such as vasodilation or antiarrhythmic properties. Further research could explore the cardiovascular impact of 8-(Methylsulfonyl)quinolin-3-amine .

Other Pharmacological Activities

Quinoline systems remain a rich source of pharmacophores. Researchers continue to explore their potential in various therapeutic areas, including antibacterial, anticonvulsant, and anti-plasmodial activities .

Mécanisme D'action

Target of Action

8-(Methylsulfonyl)quinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer activities . .

Mode of Action

Quinoline derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting cellular processes . The specific interaction of 8-(Methylsulfonyl)quinolin-3-amine with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Quinoline derivatives have been known to affect various biochemical pathways, depending on their specific targets The downstream effects of these interactions can include changes in cellular processes, leading to the observed biological activities

Result of Action

Quinoline derivatives have been known to exhibit a range of biological activities, including antimalarial, antimicrobial, and anticancer activities . The specific effects of 8-(Methylsulfonyl)quinolin-3-amine would depend on its mode of action and the biochemical pathways it affects.

Safety and Hazards

Orientations Futures

Quinoline motifs, including 8-(Methylsulfonyl)quinolin-3-amine, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Future research could focus on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogs .

Propriétés

IUPAC Name |

8-methylsulfonylquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFSUTQDNLFSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Methylsulfonyl)quinolin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide](/img/structure/B2745445.png)

![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)

![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)